Naldemedine - 916072-89-4

Naldemedine

Catalog Number: EVT-276127
CAS Number: 916072-89-4
Molecular Formula: C32H34N4O6
Molecular Weight: 570.646
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naldemedine, chemically known as (1S,3aR,5aS,10aR)‐1,2,3,3a,8,9,10,10a‐octahydro‐1‐[2‐(3‐hydroxyphenyl)ethyl]‐7‐methoxy‐5a‐methylpyrrolo[3,4‐b]carbazole-5(6H)‐one, is a peripherally acting μ-opioid receptor antagonist. [, , ] It was developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid therapy. [, , , , , , , , , , , , , , , , ]

Naldemedine acts primarily in the gastrointestinal tract to counteract the constipating effects of opioids. [, , , , , , , , , ] Its design aims to limit its passage across the blood-brain barrier, thereby minimizing interference with the central analgesic effects of opioids and reducing the potential for opioid withdrawal symptoms. [, , ]

Mechanism of Action

Naldemedine exerts its action by selectively antagonizing peripheral μ-opioid receptors located in the gastrointestinal tract. [, , , , , , , , , ] Opioids, while providing analgesia by acting on central μ-opioid receptors, also bind to these peripheral receptors, leading to decreased gastrointestinal motility and ultimately, constipation. [, , , , , , , , , , , , , , , , ] By blocking these peripheral receptors, naldemedine counteracts the constipating effects of opioids, thereby restoring normal bowel function. [, , , , , , , , , ]

Applications

The primary research application of naldemedine is in the investigation of novel therapeutic strategies for the management of OIC, particularly in patients with cancer and chronic non-cancer pain. [, , , , , , , , , , , , , , , , ]

  • Investigating the efficacy and safety of naldemedine in various patient populations, including those with poor performance status, renal impairment, and hepatic impairment. [, , , ]
  • Comparing the effectiveness of naldemedine to conventional laxatives, such as magnesium oxide and sennoside, in managing OIC. [, , ]
  • Exploring the impact of naldemedine on patient-reported outcomes, including quality of life and constipation-related symptoms. []
  • Studying the potential for using naldemedine as a prophylactic agent for OIC, particularly in patients initiating opioid therapy. []
  • Investigating the influence of factors, such as genetic polymorphisms and cachexia status, on naldemedine pharmacokinetics and clinical response. []
Future Directions
  • Conducting head-to-head clinical trials comparing naldemedine to other peripherally acting μ-opioid receptor antagonists to determine the optimal treatment for laxative-refractory OIC. []
  • Further investigating the long-term safety and efficacy of naldemedine in the management of OIC, particularly in patients with chronic non-cancer pain. []
  • Exploring the potential application of naldemedine in other opioid-related gastrointestinal disorders, such as opioid-induced nausea and vomiting. []
  • Investigating the influence of various factors, such as concomitant medications and patient characteristics, on naldemedine efficacy and safety. [, , ]

Nor-naldemedine

Compound Description: Nor-naldemedine is a metabolite of naldemedine. It is less abundant than naldemedine in the body. []

Relevance: Nor-naldemedine is a structurally related compound to naldemedine and is a product of its metabolism. []

Naloxone

Compound Description: Naloxone is a µ-opioid receptor antagonist. It is used to reverse opioid overdose. Naloxone acts as a competitive antagonist of µ-opioid receptors, unlike naldemedine, which is a non-competitive antagonist. []

Naloxegol

Compound Description: Naloxegol is a peripherally acting µ-opioid receptor antagonist used to treat opioid-induced constipation. Like naloxone, naloxegol is a competitive antagonist of µ-opioid receptors, whereas naldemedine is a non-competitive antagonist. []

Relevance: Naloxegol and naldemedine are both peripherally acting µ-opioid receptor antagonists used for the treatment of OIC. They differ in their binding kinetics and duration of action, with naldemedine exhibiting slower association and dissociation kinetics. []

Alvimopan

Compound Description: Alvimopan is a peripherally acting μ-opioid receptor antagonist. It is used to treat postoperative ileus. []

Relevance: Alvimopan and Naldemedine share a similar pharmacological profile as peripherally acting μ-opioid receptor antagonists. Studies have shown that both are effective in reducing postoperative intestinal hypomotility and adhesions in rodent models. []

Oxycodone

Compound Description: Oxycodone is a µ-opioid receptor agonist. It is a strong painkiller used to treat moderate to severe pain. []

Relevance: Oxycodone is frequently prescribed alongside naldemedine to manage opioid-induced constipation, which is a common side effect of oxycodone use. [] Naldemedine helps to mitigate the constipation caused by oxycodone without affecting its analgesic properties. []

4β-hydroxycholesterol

Compound Description: 4β-hydroxycholesterol is a marker of CYP3A4 enzyme activity. []

Relevance: This compound was studied in relation to naldemedine pharmacokinetics in cancer patients. A negative correlation was observed between plasma naldemedine concentration and 4β-hydroxycholesterol levels. This suggests that CYP3A4 activity might influence naldemedine metabolism. []

Properties

CAS Number

916072-89-4

Product Name

Naldemedine

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide

Molecular Formula

C32H34N4O6

Molecular Weight

570.646

InChI

InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1

InChI Key

AXQACEQYCPKDMV-PFMBVUTNSA-N

SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Solubility

Soluble in DMSO, not in water

Synonyms

S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Symproic;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.